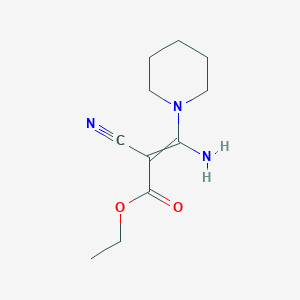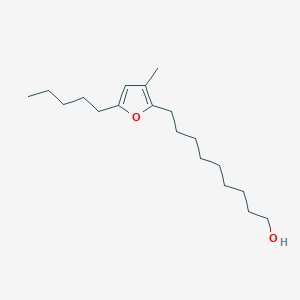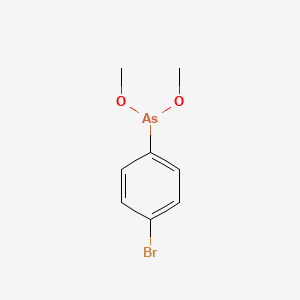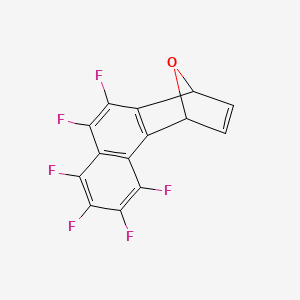
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene is a fluorinated organic compound with a unique structure that includes six fluorine atoms and an epoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene typically involves the fluorination of phenanthrene derivatives. One common method includes the reaction of phenanthrene with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction conditions often require elevated temperatures and controlled environments to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorination technologies can enhance the efficiency and yield of the process. Safety measures are crucial due to the highly reactive nature of fluorine gas.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of partially or fully reduced phenanthrene derivatives.
Substitution: Formation of substituted phenanthrene derivatives with various functional groups.
Applications De Recherche Scientifique
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and electronic properties, allowing it to interact with biological membranes and proteins. The epoxy group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroacetone: A structurally similar compound with six fluorine atoms and a carbonyl group.
Hexafluoroisopropanol: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness
5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene is unique due to its combination of an epoxy group and multiple fluorine atoms, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in fields requiring high chemical stability and unique electronic characteristics.
Propriétés
Numéro CAS |
73508-77-7 |
|---|---|
Formule moléculaire |
C14H4F6O |
Poids moléculaire |
302.17 g/mol |
Nom IUPAC |
4,5,6,7,9,10-hexafluoro-15-oxatetracyclo[10.2.1.02,11.03,8]pentadeca-2(11),3(8),4,6,9,13-hexaene |
InChI |
InChI=1S/C14H4F6O/c15-9-6-4-2-1-3(21-4)5(6)7-8(11(9)17)12(18)14(20)13(19)10(7)16/h1-4H |
Clé InChI |
MMEHRLKQEKVHRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C3=C(C1O2)C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
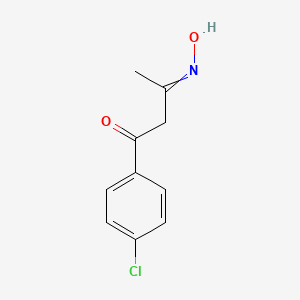
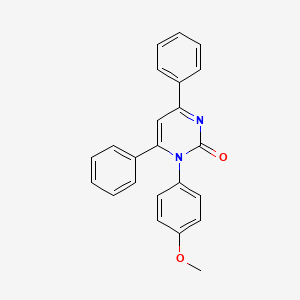
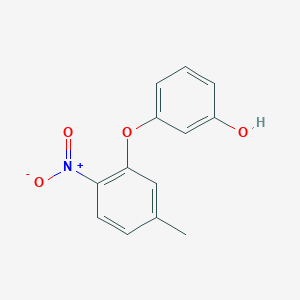
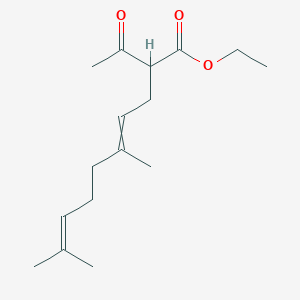
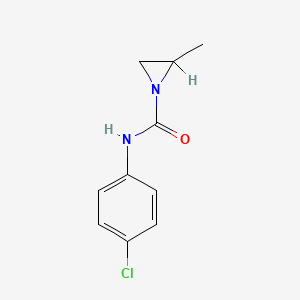
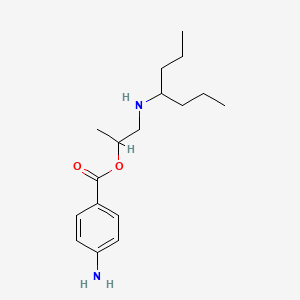
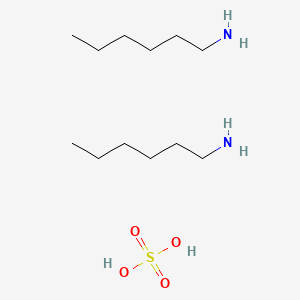
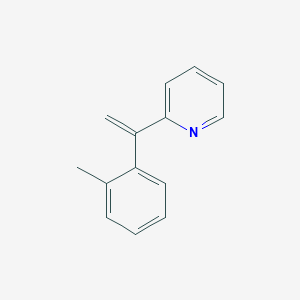
![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
